REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([CH3:13])=[N:5]1)(=[O:3])[CH3:2].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([CH2:13][Br:14])=[N:5]1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
|
320 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)N1N=C(C2=CC=CC=C12)C
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Name
|
|
Quantity
|
327 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
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bromomethyl
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed over a 2-hour period as the mixture
|
Type
|
CUSTOM
|
Details
|
was irradiated with light
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was refluxed for additional three hours
|
Duration
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3 h
|
Type
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TEMPERATURE
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Details
|
After conclusion of the refluxing step, the reaction mixture was cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
to precipitate succinimide
|
Type
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FILTRATION
|
Details
|
The precipitate of succinimide was filtered out
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
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ADDITION
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Details
|
To the residue was added 1.2 liters of n-hexane
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
The crystals was filtered off
|
Type
|
WASH
|
Details
|
washed with n-hexane
|
Type
|
CUSTOM
|
Details
|
Thus, 275 g of crude bromomethyl body was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1N=C(C2=CC=CC=C12)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |